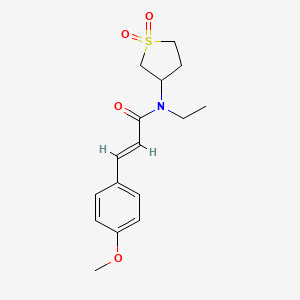![molecular formula C11H15N3O3 B2525470 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2223086-35-7](/img/structure/B2525470.png)
1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one is a synthetic compound of significant interest in both research and industry due to its unique chemical structure and wide range of applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one involves several key steps. Initially, the pyrrolidine ring is constructed through the condensation of appropriate precursors. Subsequently, the oxadiazole ring is synthesized via cyclization reactions involving nitrile oxides and amidines. The final step involves linking the pyrrolidine and oxadiazole rings with a prop-2-en-1-one moiety through condensation reactions under controlled conditions. The use of catalysts such as transition metals and mild temperatures ensures high yield and purity.
Industrial Production Methods: Industrially, the production of this compound can be scaled up by optimizing the reaction conditions in flow reactors, allowing for continuous synthesis. This method enhances the efficiency and consistency of the product, reducing costs and ensuring scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions It Undergoes: 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions including:
Oxidation: Transformation of the methoxy group to corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate.
Reduction: Reduction of the enone system to the corresponding alcohols using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution at the methoxy or oxadiazole moiety using nucleophiles like amines or thiols.
Common Reagents and Conditions Used: The common reagents used include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reactions are often conducted in solvents like dichloromethane or tetrahydrofuran under controlled temperatures and inert atmospheres.
Major Products Formed from These Reactions: The major products formed include alcohols, aldehydes, carboxylic acids, and substituted derivatives, depending on the reaction conditions and reagents employed.
Scientific Research Applications
1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one finds applications in various fields:
Chemistry: Used as a building block in organic synthesis for constructing complex molecules due to its reactive functional groups.
Biology: Serves as a probe in biochemical assays to study enzyme interactions and inhibitor design.
Medicine: Explored for its potential as a drug candidate for its bioactive properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in material science for the development of polymers and advanced materials with specific properties.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets and pathways. Its oxadiazole moiety is known to bind to proteins and enzymes, modulating their activity. The enone system facilitates interactions with nucleophiles, forming covalent bonds that inhibit enzymatic functions. These interactions lead to various biological effects, depending on the specific molecular targets involved.
Comparison with Similar Compounds
Compared to other compounds with similar structures, 1-[(2R,4S)-4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one stands out due to its unique combination of functional groups. Other similar compounds include:
1-(Pyrrolidin-2-yl)prop-2-en-1-one: Lacks the oxadiazole moiety, reducing its versatility in reactions.
2-(3-Methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Does not contain the enone system, limiting its reactivity.
4-Methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidine: Similar but without the enone moiety, affecting its application scope.
Properties
IUPAC Name |
1-[(2R,4S)-4-methoxy-2-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O3/c1-4-10(15)14-6-8(16-3)5-9(14)11-12-7(2)13-17-11/h4,8-9H,1,5-6H2,2-3H3/t8-,9+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTIKQTZFRNPMPQ-DTWKUNHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2CC(CN2C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NOC(=N1)[C@H]2C[C@@H](CN2C(=O)C=C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![methyl 4-[({[1-(thiophen-2-yl)cyclopropyl]methyl}carbamoyl)formamido]benzoate](/img/structure/B2525388.png)
![4-(2,6-dichlorophenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide](/img/structure/B2525389.png)

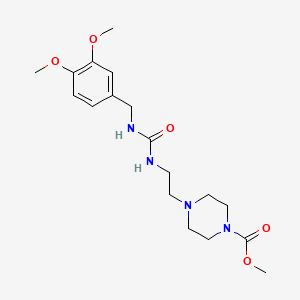
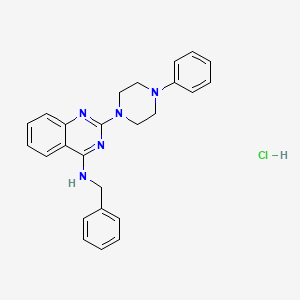
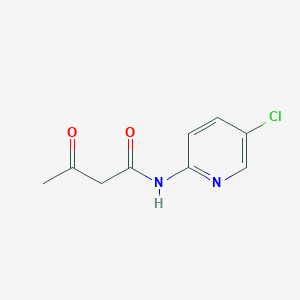
![(4-Methylpiperazin-1-yl)-[4-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]phenyl]methanone](/img/structure/B2525396.png)

![2-(4-ethoxyphenyl)-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}acetamide](/img/structure/B2525400.png)
![5,6,12,17-Tetramethyl-2,9-diazatetracyclo[11.2.2.0~3,8~.0~10,15~]heptadeca-1,3(8),4,6,9,11,16-heptaene](/img/structure/B2525405.png)
![1-[2-Methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-amine](/img/structure/B2525406.png)
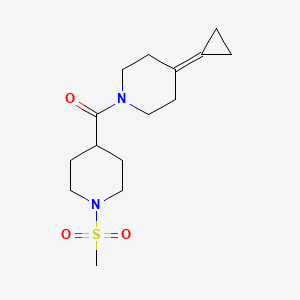
![1-(2-Fluorophenyl)-4-[(2-methoxy-1-naphthyl)sulfinyl]piperazine](/img/structure/B2525409.png)
